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molecular formula C9H11BrO B106608 1-(2-Bromoethoxy)-2-methylbenzene CAS No. 18800-32-3

1-(2-Bromoethoxy)-2-methylbenzene

Cat. No. B106608
M. Wt: 215.09 g/mol
InChI Key: ABXRTJHEVCZIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452889B2

Procedure details

2-Methyl-phenol (1 g, 9.25 mmol) in NaOH (aq) (3.24 mL, 12.96 mmol, 4M soln.) was treated with dibromoethane (2.74 mL, 31.7 mmol) and t-butylammoniumhydrogen sulfate (catalytic), and then placed in a Robbins™ oven at 99° C. for 72 hours. The pH was then adjusted to ˜8 with NaOH (4M aq. soln.) and the product extracted with CH2Cl2 (x3). The combined organic layer was washed with H2O (x2) and brine, dried over MgSO4. The resulting oil taken up in 4:1 hexane/EtOAc and passed through a plug of silica gel. The plug was then washed with 4:1 hexane/EtOAc and the filtrate concentrated to provide crude 2-bromo-1-(2-methylphenoxy)ethane.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step One
Name
t-butylammoniumhydrogen sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[OH-].[Na+].[Br:11][CH:12](Br)[CH3:13].S([O-])(O)(=O)=O.C([NH3+])(C)(C)C>>[Br:11][CH2:12][CH2:13][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH3:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(C=CC=C1)O
Name
Quantity
3.24 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.74 mL
Type
reactant
Smiles
BrC(C)Br
Name
t-butylammoniumhydrogen sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].C(C)(C)(C)[NH3+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product extracted with CH2Cl2 (x3)
WASH
Type
WASH
Details
The combined organic layer was washed with H2O (x2) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
WASH
Type
WASH
Details
The plug was then washed with 4:1 hexane/EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrCCOC1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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